4-Methoxypyrimidine
Overview
Description
4-Methoxypyrimidine is an organic compound belonging to the pyrimidine family, characterized by a methoxy group attached to the fourth carbon of the pyrimidine ring. Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. This compound is a versatile compound with significant applications in various fields, including medicinal chemistry, agrochemicals, and materials science.
Mechanism of Action
Target of Action
4-Methoxypyrimidine is a chemical compound that has been used in the synthesis of various pharmacologically active compounds . .
Mode of Action
It has been used as a starting reagent for the stereocontrolled synthesis of various compounds, such as (±)-pumiliotoxin c and (±)-lasubine ii . These compounds have potential as ligands for neuronal nicotinic acetylcholine receptors .
Result of Action
As a pyrimidine derivative, it may potentially influence dna and rna synthesis, given the role of pyrimidines in these processes .
Biochemical Analysis
Biochemical Properties
4-Methoxypyrimidine participates in several biochemical reactions and interacts with various enzymes, proteins, and other biomolecules. One of the key interactions involves its role as a substrate or inhibitor in enzymatic reactions. For instance, this compound can interact with enzymes involved in pyrimidine metabolism, such as dihydroorotate dehydrogenase, which plays a role in the de novo synthesis of pyrimidine nucleotides . Additionally, this compound can form complexes with metal ions, such as iron and silver, which can influence its biochemical activity .
Cellular Effects
This compound has been shown to affect various cellular processes and functions. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been reported to modulate the activity of certain signaling pathways involved in cell proliferation and differentiation . It can also affect the expression of genes related to pyrimidine metabolism and other cellular functions. Furthermore, this compound can impact cellular metabolism by altering the levels of metabolites and influencing metabolic fluxes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to inhibition or activation of their activity. For instance, this compound can inhibit the activity of dihydroorotate dehydrogenase, thereby affecting pyrimidine nucleotide synthesis . Additionally, this compound can interact with metal ions, forming coordination complexes that can influence its biochemical properties and interactions . These interactions can result in changes in gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound can lead to changes in cellular functions, including alterations in gene expression and metabolic processes . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. It is important to carefully determine the appropriate dosage when using this compound in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, including pyrimidine metabolism. It can interact with enzymes such as dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidine nucleotides . Additionally, this compound can affect metabolic fluxes and the levels of metabolites in cells . These interactions can influence the overall metabolic state of the cell and impact various cellular functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, facilitating its uptake and distribution within cells . Once inside the cell, it can interact with binding proteins that influence its localization and accumulation in specific cellular compartments . These interactions are important for understanding the cellular effects and mechanisms of action of this compound.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial functions and metabolic processes . Understanding the subcellular localization of this compound is crucial for elucidating its biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxypyrimidine can be achieved through several methods. One common approach involves the methoxylation of pyrimidine derivatives. For instance, starting from 4,6-dichloro-5-methoxypyrimidine, the synthesis can be performed using ammonium hydroxide in heated 2-propanol at 70°C for 48 hours, yielding 4-amino-5-methoxy-6-chloropyrimidine .
Another method involves the addition reaction of anhydrous methanol, a solvent, and malononitrile, followed by a condensation reaction with cyanamide, and a cyclization reaction with a Lewis acid protecting agent. The final step involves methoxylation using methanol and sodium hydroxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Methoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The methoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution: Reagents such as halides and nucleophiles can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-Methoxypyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including anticancer, antiviral, and anti-inflammatory agents.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Agrochemicals: It is employed in the development of pesticides and herbicides.
Materials Science: this compound is used in the synthesis of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-Methoxypyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
4-Methoxy-2,6-dimethylpyrimidine: A derivative with additional methyl groups.
4-Methoxy-5-nitropyrimidine: Contains a nitro group at the fifth position.
Uniqueness
4-Methoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in research and industry.
Properties
IUPAC Name |
4-methoxypyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-8-5-2-3-6-4-7-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PENVYHXKYYCYML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50307632 | |
Record name | 4-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50307632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6104-41-2 | |
Record name | 6104-41-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193519 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50307632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Methoxypyrimidine?
A1: this compound is represented by the molecular formula C5H6N2O and has a molecular weight of 110.11 g/mol.
Q2: How is the structure of this compound confirmed?
A2: Researchers commonly utilize techniques like 1H NMR, MS (mass spectrometry), and elemental analysis to characterize the structure of this compound. []
Q3: Can this compound undergo reactions with sodium amide?
A3: Yes, studies have shown that this compound reacts with sodium amide in liquid ammonia, yielding 4-amino-6-methoxypyrimidine with a high yield (85%). []
Q4: What is the behavior of this compound under lithiation conditions?
A4: 2-Chloro-4-methoxypyrimidine, a derivative, readily undergoes lithiation when treated with lithium 2,2,6,6-tetramethylpiperidide. This lithiated derivative can then be further reacted with various carbonyl derivatives and iodine. []
Q5: Does this compound undergo thermal rearrangement?
A5: Yes, this compound can rearrange into 1,6-dihydro-1-methyl-6-oxopyrimidine when heated in the presence of bases like triethylamine. This rearrangement has been studied for various substituted 4-Methoxypyrimidines, revealing insights into the reaction kinetics and mechanism. [, ]
Q6: Are there differences in reactivity between 2- and 4-substituted pyrimidines?
A6: Studies on aminolysis reactions of alkoxy- and alkylthio-pyrimidines with butylamine indicate that 4-substituted pyrimidines generally react slower than their corresponding 2-isomers. This difference in reactivity highlights the influence of substituent position on the reaction kinetics. []
Q7: Can this compound be used as a ligand in coordination complexes?
A7: Yes, this compound can act as a ligand in coordination complexes. For example, "Soma-Iwamoto type" complexes like {Fe(this compound)2[Ag(CN)2]2} and {Fe(this compound)2[Au(CN)2]2} have been synthesized and studied for their spin-crossover properties. []
Q8: How does the introduction of a 5-phenyl substituent affect the reactivity of this compound?
A8: The introduction of a 5-phenyl group, particularly with para-substituents, significantly influences the thermal rearrangement of this compound. This modification leads to the formation of N-methyl-2(or 4)-oxopyrimidines. The rate of rearrangement is affected by the electronic nature of the para-substituent, as demonstrated by the correlation between log k1 values and Hammett σ constants. []
Q9: Are there any reported methods for synthesizing this compound 1-oxide?
A9: Research efforts have focused on developing synthetic routes for this compound 1-oxide. Although specific details are limited in the provided abstracts, it is evident that this compound holds interest, potentially for its use in exploring Reissert reactions. []
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